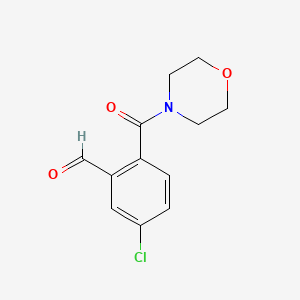
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde: is an organic compound with the molecular formula C12H12ClNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a morpholine-4-carbonyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The 5-chlorobenzaldehyde is reacted with morpholine in the presence of a suitable catalyst to form an intermediate compound.
Carbonylation: The intermediate is then subjected to carbonylation to introduce the carbonyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: 5-Chloro-2-(morpholine-4-carbonyl)benzoic acid.
Reduction: 5-Chloro-2-(morpholine-4-carbonyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-2-(morpholine-4-carbonyl)phenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of an aldehyde group.
2-Chloro-5-(morpholine-4-carbonyl)benzaldehyde: This is an isomer where the positions of the chlorine and morpholine-4-carbonyl groups are reversed.
Uniqueness
5-Chloro-2-(morpholine-4-carbonyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
属性
分子式 |
C12H12ClNO3 |
|---|---|
分子量 |
253.68 g/mol |
IUPAC 名称 |
5-chloro-2-(morpholine-4-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H12ClNO3/c13-10-1-2-11(9(7-10)8-15)12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2 |
InChI 键 |
XWGNHNJCDFFNMM-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)

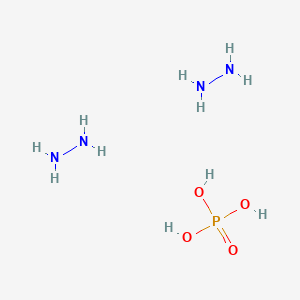



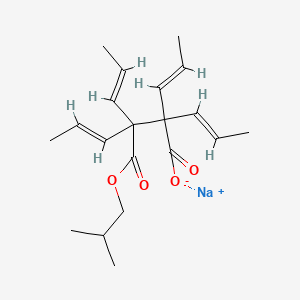

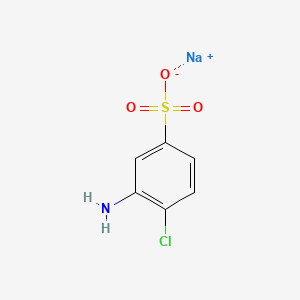
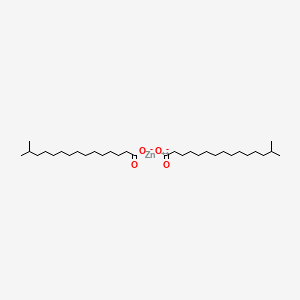
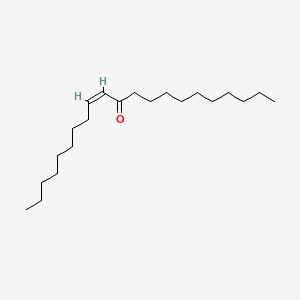


![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
